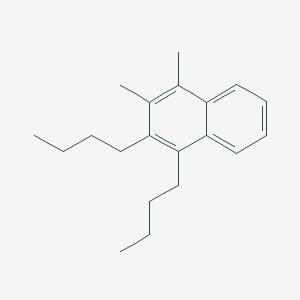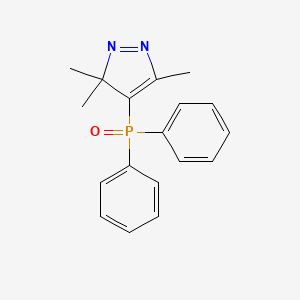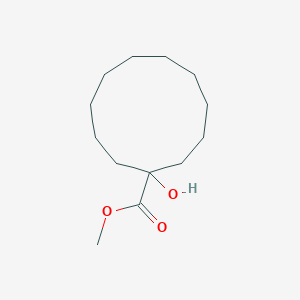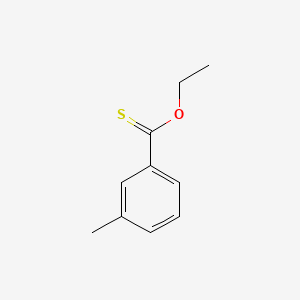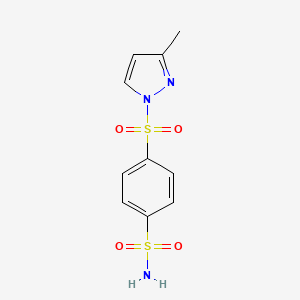
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a sulfonyl group attached to the pyrazole ring and another sulfonyl group attached to a benzene ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of 1,3-dicarbonyl compounds with hydrazines.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Axitinib: A tyrosine kinase inhibitor with a similar pyrazole structure.
Celecoxib: A non-steroidal anti-inflammatory drug with a sulfonamide group.
Sildenafil: A phosphodiesterase inhibitor with a pyrazole ring.
Uniqueness
4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dual sulfonyl groups enhance its potential as an enzyme inhibitor and its versatility in various chemical reactions .
Propiedades
Número CAS |
64383-01-3 |
|---|---|
Fórmula molecular |
C10H11N3O4S2 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
4-(3-methylpyrazol-1-yl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S2/c1-8-6-7-13(12-8)19(16,17)10-4-2-9(3-5-10)18(11,14)15/h2-7H,1H3,(H2,11,14,15) |
Clave InChI |
GWANUWULDZDXRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methyl-3-nitronaphthalen-1-yl)methyl]piperidine](/img/structure/B14489431.png)

![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
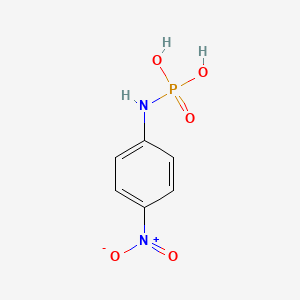
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
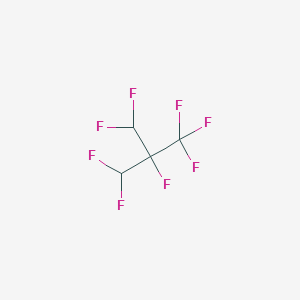
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)

